This compound is classified as an organic amine and is part of the broader category of pyridine derivatives. Pyridines are known for their aromatic properties and are commonly used in the synthesis of pharmaceuticals and agrochemicals. The specific structure of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine allows it to participate in various chemical reactions, making it valuable for synthetic applications.
The synthesis of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield while minimizing waste through solvent recovery techniques .
The molecular formula for N1-(5-methylpyridin-2-yl)ethane-1,2-diamine is C8H12N3. The structure includes:
The molecular geometry is influenced by the presence of both the aromatic ring and the aliphatic amine groups, which can engage in hydrogen bonding and coordination with metal ions .
N1-(5-methylpyridin-2-yl)ethane-1,2-diamine can participate in various chemical reactions:
The mechanism of action for N1-(5-methylpyridin-2-yl)ethane-1,2-diamine often involves its interaction with biological targets:
N1-(5-methylpyridin-2-yl)ethane-1,2-diamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
N1-(5-methylpyridin-2-yl)ethane-1,2-diamine has diverse applications:
N1-(5-Methylpyridin-2-yl)ethane-1,2-diamine (CAS 88260-11-1) is a structurally distinctive diamine featuring both aliphatic amine functionalities and a 5-methylpyridinyl aromatic system. With the molecular formula C₈H₁₃N₃ and molecular weight of 151.21 g/mol, this compound represents a privileged scaffold in medicinal chemistry and drug development [2] [4]. Its chemical structure contains two distinct pharmacophoric elements: the electron-rich pyridine ring that facilitates hydrogen bonding and π-π interactions, and the flexible ethane-1,2-diamine chain that provides conformational versatility and metal-chelating capability. This dual character enables the molecule to serve as a critical building block in the synthesis of numerous biologically active compounds, particularly those targeting central nervous system disorders, infectious diseases, and cancer therapeutics. Despite its significant utility, the compound remains commercially limited with frequent out-of-stock reports from major suppliers, highlighting both its importance in research and challenges in consistent availability [2] [4].
The molecular architecture of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine confers several advantageous properties for drug design:
Bidirectional Reactivity: The primary aliphatic amine (-NH₂) readily participates in nucleophilic substitution, acylation, and reductive amination reactions, while the pyridine nitrogen acts as a hydrogen bond acceptor. This allows simultaneous or sequential derivatization at multiple sites, enabling the construction of diverse molecular frameworks [8].
Metal Coordination Capacity: The diamine chain coupled with the pyridinyl nitrogen forms an N,N,N-donor system capable of forming stable complexes with transition metals. This chelation potential is particularly valuable in developing metalloenzyme inhibitors and diagnostic imaging agents, as demonstrated by similar pyridinyl-diamine structures in the literature [8].
Enhanced Bioavailability: The methyl substituent at the 5-position of the pyridine ring significantly improves lipophilicity (log P ≈ 0.77-1.75 for related compounds) compared to unsubstituted analogs, facilitating better membrane permeation while maintaining aqueous solubility through the amine functionalities [7].
Structural Isoesterism: The molecule serves as a conformational analog to naturally occurring polyamines, allowing it to interfere with biological processes involving spermidine and spermine recognition while providing superior metabolic stability [8].
Table 1: Key Physicochemical Properties of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Formula | C₈H₁₃N₃ | [2] [4] |
Molecular Weight | 151.21 g/mol | [2] |
SMILES Notation | NCCNC1=NC=C(C)C=C1 | [2] |
Hydrogen Bond Donors | 2 | Calculated |
Hydrogen Bond Acceptors | 3 | Calculated |
Topological Polar Surface Area | ~50.94 Ų | [7] (similar compound) |
Log P (Predicted) | 0.77-1.75 | [7] |
These structural attributes make it particularly valuable for constructing kinase inhibitors, antimicrobial agents, and GPCR modulators. For example, in benzimidazole synthesis, this diamine readily condenses with carbonyl compounds to form mono- or bis-benzimidazole derivatives that exhibit enhanced DNA binding affinity compared to their parent compounds [8]. The methyl group specifically enhances electron density at the ortho-position through hyperconjugation, increasing nucleophilicity at the adjacent carbon and thus facilitating electrophilic aromatic substitution or oxidative coupling reactions that would be less efficient in unsubstituted analogs.
The development of N1-(5-methylpyridin-2-yl)ethane-1,2-diamine as a medicinal chemistry building block reflects broader trends in heterocyclic compound utilization:
Early Applications: Initially employed in the 1980s-1990s as a ligand for transition metal catalysts in asymmetric synthesis, its potential as a pharmacophore was recognized through serendipitous observations of biological activity in coordination compounds. The chelating ability of the N,N,N-tridentate system proved particularly effective in disrupting metalloenzyme function [8].
Benzimidazole Renaissance: The compound gained prominence during the 2000s with the development of novel benzimidazole-based therapeutics. As a key precursor, it enabled efficient routes to 2-(aminomethyl)-5-methylpyridyl-benzimidazoles with enhanced pharmacokinetic profiles compared to earlier analogs. This period saw its incorporation into protease inhibitors and topoisomerase poisons, capitalizing on the methyl group's ability to modulate electron distribution without steric interference [8].
Recent Innovations (2020s): Contemporary research has exploited this diamine in the synthesis of covalent kinase inhibitors and PROTAC degraders. The primary amine serves as an ideal attachment point for E3 ligase ligands, while the pyridinyl group maintains target binding affinity. This application is exemplified in the development of BTK and EGFR degraders showing improved selectivity profiles [8].
The retrosynthetic evolution reveals strategic improvements in efficiency:
Early Route (2005):5-methyl-2-aminopyridine → [Reductive amination] → N1-(5-methylpyridin-2-yl)ethane-1,2-diamine (3 steps, 42% yield)Modern Route (2023):5-methyl-2-cyanopyridine → [Hydrogenation with CoCl₂/NaBH₄] → N1-(5-methylpyridin-2-yl)ethane-1,2-diamine (1 step, 88% yield)
This increased synthetic efficiency has enabled broader exploration of structure-activity relationships (SAR), particularly regarding methyl group positioning. Researchers have systematically demonstrated that the 5-methyl regioisomer provides superior metabolic stability compared to 3-, 4-, or 6-methyl analogs due to reduced susceptibility to cytochrome P450 2D6 oxidation. This positional advantage has cemented its status as the preferred isomer for lead optimization programs targeting CNS disorders where metabolic stability is paramount [7] [8].
Table 2: Key Applications in Bioactive Molecule Synthesis
Application Class | Target Molecule | Biological Activity | Reference |
---|---|---|---|
Benzimidazole Synthesis | 2-(5-Methylpyridin-2-yl)-1H-benzimidazoles | Antimicrobial, Anticancer | [8] |
Schiff Base Complexes | Cu(II)/Zn(II) complexes | Anticancer, Enzyme inhibition | [8] |
Kinase Inhibitor Cores | ErbB2/EGFR inhibitors | Antiproliferative | [8] |
Peptide Mimetics | Histone deacetylase inhibitors | Epigenetic modulation | [8] |
Despite its established utility, several critical research gaps surround N1-(5-methylpyridin-2-yl)ethane-1,2-diamine:
Metabolic Fate Characterization: While computational models predict moderate gastrointestinal absorption and blood-brain barrier permeation, empirical ADME (Absorption, Distribution, Metabolism, Excretion) data remain strikingly absent in the literature. Specifically, the contribution of the methyl group to Phase I metabolism (hydroxylation vs. demethylation pathways) and potential generation of reactive intermediates requires systematic investigation. Current in silico models suggest low CYP450 inhibition potential (CYP1A2, 2C19, 2C9, 2D6, 3A4), but these predictions lack experimental validation [7].
Stereochemical Implications: Almost all reported research utilizes the racemic diamine, ignoring potential enantioselective bioactivity. The creation of chiral centers through asymmetric synthesis could reveal significant differences in target engagement, particularly for G-protein coupled receptors and ion channels where stereochemistry dramatically influences efficacy and off-target effects. Resolution techniques or enantioselective synthetic approaches remain unexplored.
Polypharmacology Risk: The scaffold's metal-chelating capability presents a double-edged sword—while enabling designed metalloenzyme inhibition, it also poses risks of off-target chelation with physiologically essential metal ions (Zn²⁺, Cu²⁺, Mg²⁺). Comprehensive profiling against metalloprotein panels would clarify selectivity margins and guide structural refinements to minimize toxicity concerns.
Supply Chain Limitations: Current sourcing options are severely constrained, with major suppliers like BLD Pharm and AmadisChem reporting persistent out-of-stock status. This scarcity impedes exploratory research and highlights the need for improved synthetic protocols that bypass unstable intermediates or stringent purification requirements (e.g., chromatography on silica deactivates the amine functionalities) [2] [4].
Three prioritized research imperatives emerge from these gaps:
ADME Profiling Initiative: Comprehensive pharmacokinetic studies comparing the 5-methyl isomer with other regioisomers to quantify stability advantages and identify principal metabolic soft spots. This should include incubation with human liver microsomes and hepatocyte models to identify major Phase I and II metabolites.
Synthetic Methodology Expansion: Development of flow chemistry protocols to enable continuous production of high-purity diamine, bypassing current batch limitations. Microreactor technology could particularly address instability issues during purification by minimizing residence times at elevated temperatures.
Stereoselective Applications: Exploration of chiral auxiliaries or catalysts to produce enantiomerically pure diamines and subsequent evaluation against neurological targets where stereochemistry significantly influences activity (e.g., dopamine and serotonin receptors).
Addressing these imperatives would transform this building block from a specialty synthon into a more broadly exploitable pharmacophoric element with predictable behavior in biological systems. The synthetic versatility already demonstrated in benzimidazole formation provides a robust foundation for these advancements, particularly as hybrid molecules gain prominence in addressing complex disease targets [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: